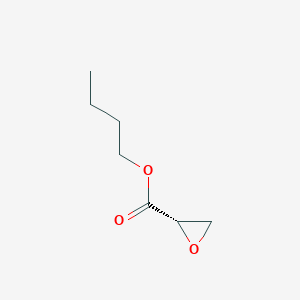
Butyl (2S)-oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (2S)-oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of an oxirane ring (epoxide) and a butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-oxirane-2-carboxylate typically involves the reaction of butyl alcohol with (2S)-oxirane-2-carboxylic acid. One common method is the esterification reaction, where the carboxylic acid reacts with the alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(2S)-oxirane-2-carboxylic acid+butyl alcoholacid catalystbutyl (2S)-oxirane-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such esters . These systems allow for precise control over reaction conditions, leading to higher yields and reduced by-products.
化学反应分析
Types of Reactions
Butyl (2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions, often in solvents like diethyl ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted alcohols or ethers.
Reduction: The major product is butyl (2S)-oxirane-2-methanol.
Oxidation: The major product is butyl (2S)-oxirane-2-carboxylic acid.
科学研究应用
Butyl (2S)-oxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
作用机制
The mechanism of action of butyl (2S)-oxirane-2-carboxylate involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
tert-Butyl (2S)- (p-tolylsulfonyloxy)propionate: Similar in structure but contains a p-tolylsulfonyloxy group instead of an oxirane ring.
Butyl acrylate: Contains a butyl ester group but lacks the oxirane ring.
Dimethyl sulfoxide (DMSO): A solvent with similar applications but different chemical structure and properties.
Uniqueness
Butyl (2S)-oxirane-2-carboxylate is unique due to the presence of both an oxirane ring and a butyl ester group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
属性
IUPAC Name |
butyl (2S)-oxirane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-9-7(8)6-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIRPVPNNLOAKW-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
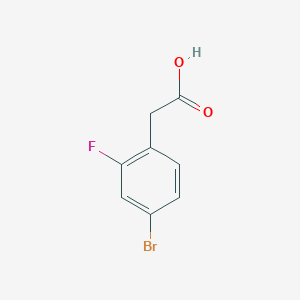
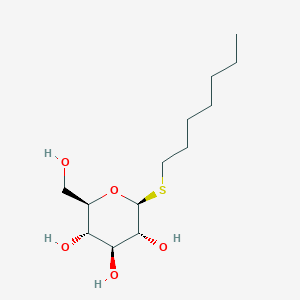
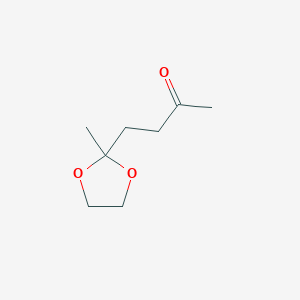
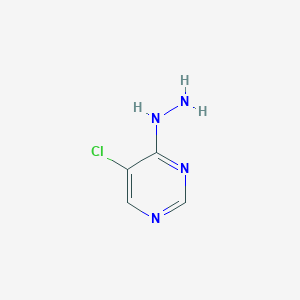
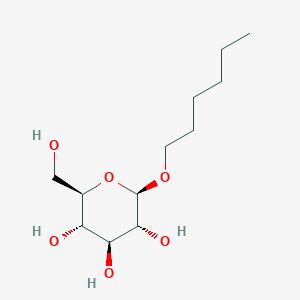
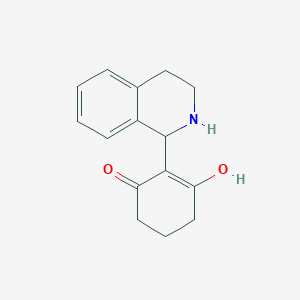
![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
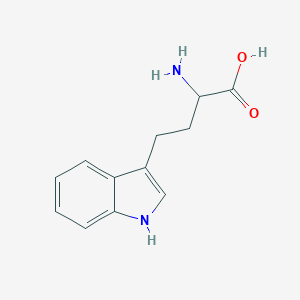
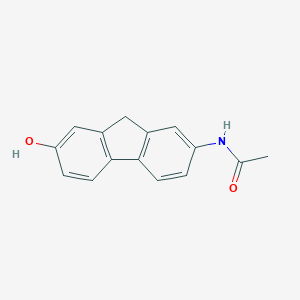
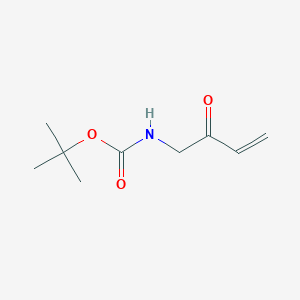
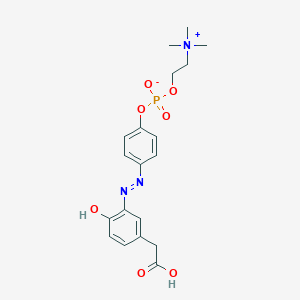
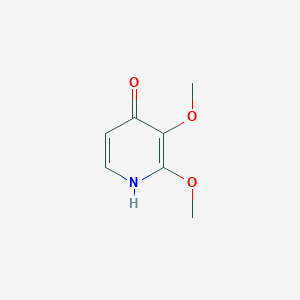
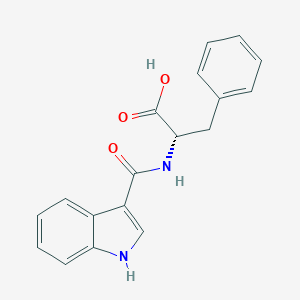
![N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B43813.png)
